![molecular formula C17H40O3Si2 B14584298 Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-61-5](/img/structure/B14584298.png)
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C17H40O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilane groups, making it a versatile chemical in various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, often catalyzed by precious metals such as platinum or rhodium . The reaction conditions generally require a controlled environment with specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the alkoxysilane groups to silanes.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
科学研究应用
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
作用机制
The mechanism of action of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silane groups with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in materials and coatings .
相似化合物的比较
Similar Compounds
Triethoxysilane: An organosilicon compound with similar reactivity but lacks the additional alkyl groups present in Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane.
Dimethyldiethoxysilane: Another related compound with different alkyl and alkoxysilane groups, offering distinct properties and applications.
Uniqueness
This compound is unique due to its combination of alkyl and alkoxysilane groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity .
属性
CAS 编号 |
61210-61-5 |
|---|---|
分子式 |
C17H40O3Si2 |
分子量 |
348.7 g/mol |
IUPAC 名称 |
dibutyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C17H40O3Si2/c1-7-12-14-21(6,15-13-8-2)16-17-22(18-9-3,19-10-4)20-11-5/h7-17H2,1-6H3 |
InChI 键 |
BTZGTFTWZLTVEG-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(CCCC)CC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
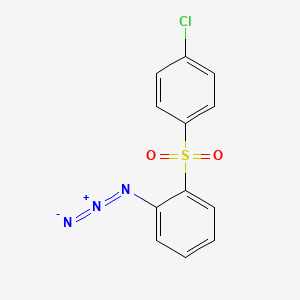
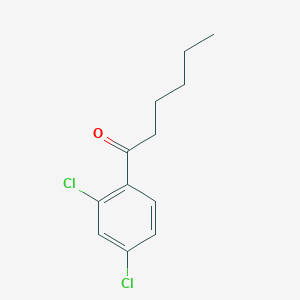

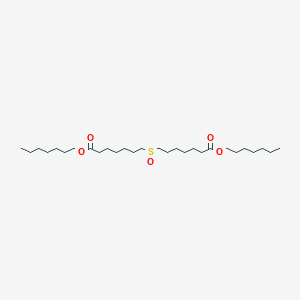
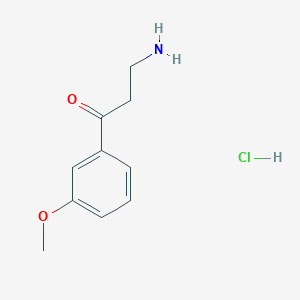
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
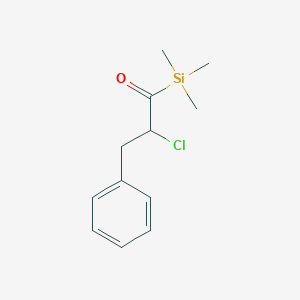
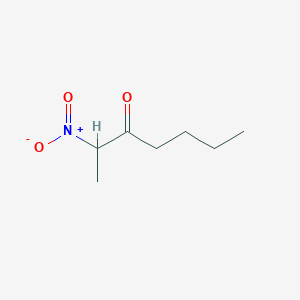


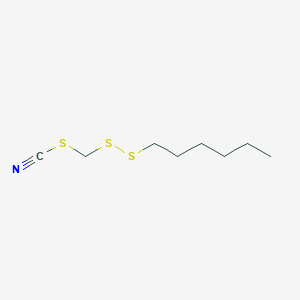
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
